Home > Products > Screening Compounds P23248 > 2-{2-[4-(4-FLUOROBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ETHYL 4-FLUOROBENZOATE
2-{2-[4-(4-FLUOROBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ETHYL 4-FLUOROBENZOATE -

2-{2-[4-(4-FLUOROBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ETHYL 4-FLUOROBENZOATE

Catalog Number: EVT-6230030
CAS Number:
Molecular Formula: C25H17F2N5O4
Molecular Weight: 489.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

YM758

Compound Description: YM758 [(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide] is a novel inhibitor of the “funny” If current channel (If channel). It is being developed as a potential treatment for stable angina and atrial fibrillation. []

Relevance: While not directly structurally similar to 2-(2-{4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)ethyl 4-fluorobenzoate, YM758 shares the presence of a 4-fluorobenzamide moiety. This paper focuses on identifying human metabolites of YM758 and their transporter-mediated excretion, which could provide insight into potential metabolic pathways and pharmacokinetic properties relevant to the target compound. []

YM-252124

Compound Description: YM-252124 [6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline] is a major human metabolite of YM758. []

Relevance: YM-252124, being a metabolite of YM758, indirectly highlights a potential metabolic pathway that could be relevant to 2-(2-{4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)ethyl 4-fluorobenzoate. Even though their structures differ significantly, understanding the metabolism and excretion of YM-252124 may provide insights into the pharmacokinetic behavior of compounds containing a 4-fluorobenzamide group, like the target compound. []

YM-385459

Compound Description: YM-385459 [(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one] is another major human metabolite of YM758. []

Relevance: Similar to YM-252124, YM-385459 is indirectly related to 2-(2-{4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)ethyl 4-fluorobenzoate as a metabolite of YM758. Investigating its disposition can contribute to a broader understanding of potential metabolic transformations affecting compounds with a 4-fluorobenzamide group, such as the target compound. []

AS2036329

Compound Description: AS2036329 [2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid] is identified as a major human metabolite of YM758 in urine and plasma. []

Relevance: Though structurally different from 2-(2-{4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)ethyl 4-fluorobenzoate, AS2036329 provides valuable information about the metabolic fate of the 4-fluorobenzamide group present in YM758. This information could be relevant for predicting potential metabolic transformations of the target compound, which also contains this specific structural motif. []

YM-385461

Compound Description: YM-385461 [N-(4-fluorobenzoyl)glycine] is a human metabolite of YM758 detected in plasma. []

Relevance: As a metabolite of YM758, YM-385461 further emphasizes the metabolic lability of the 4-fluorobenzamide group. This finding could be particularly relevant for 2-(2-{4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)ethyl 4-fluorobenzoate, which shares this structural element. Understanding the metabolic pathways leading to the formation of YM-385461 could provide insights into the potential metabolism and clearance mechanisms of the target compound. []

GSK269962A

Compound Description: GSK269962A [N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide] is a potent and selective Rho kinase (ROCK) inhibitor. It exhibits anti-inflammatory effects by blocking cytokine generation and induces vasorelaxation. []

Relevance: GSK269962A shares the presence of a 1,2,5-oxadiazole ring with 2-(2-{4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)ethyl 4-fluorobenzoate. This structural similarity, alongside its potent ROCK inhibitory activity, highlights the potential of the 1,2,5-oxadiazole scaffold for developing bioactive compounds. While the target compound's biological activity is unknown, the presence of this shared pharmacophore suggests potential for similar or related pharmacological activities. []

SB-772077-B

Compound Description: SB-772077-B [4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine] is another potent aminofurazan-based ROCK inhibitor with anti-inflammatory and vasodilatory effects. It effectively lowers blood pressure in hypertensive rat models. [, ]

Relevance: Like GSK269962A, SB-772077-B shares the 1,2,5-oxadiazole ring system with 2-(2-{4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)ethyl 4-fluorobenzoate. This common feature, along with its demonstrated biological activities, further emphasizes the potential of the 1,2,5-oxadiazole motif in drug design. Although the specific target and activity of the target compound remain unclear, the presence of this shared pharmacophore hints at possible connections in their pharmacological profiles. [, ]

Dabigatran etexilate

Compound Description: Dabigatran etexilate (Ethyl N-[(2-{[(4-{N[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl) carbonyl]-N-2-pyridinyl-β-alaninate)) is a direct thrombin inhibitor. [, ]

Relevance: Dabigatran etexilate contains a benzimidazole moiety, a key structural feature also present in 2-(2-{4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)ethyl 4-fluorobenzoate. While their pharmacological targets and activities may differ, the shared benzimidazole scaffold suggests a potential for overlapping structure-activity relationships. Understanding the specific interactions and binding properties of the benzimidazole ring in dabigatran etexilate could offer insights into the potential binding modes and biological activities of the target compound. [, ]

3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester

Compound Description: 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester (compound 6 in the cited paper) is a key intermediate in the synthesis of dabigatran etexilate. []

Relevance: Although not a final drug product, 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester is relevant because it highlights a synthetic route towards building the benzimidazole core found in dabigatran etexilate. This information could be valuable for exploring different synthetic strategies to prepare 2-(2-{4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)ethyl 4-fluorobenzoate or related benzimidazole derivatives. []

Properties

Product Name

2-{2-[4-(4-FLUOROBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ETHYL 4-FLUOROBENZOATE

IUPAC Name

2-[2-[4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]ethyl 4-fluorobenzoate

Molecular Formula

C25H17F2N5O4

Molecular Weight

489.4 g/mol

InChI

InChI=1S/C25H17F2N5O4/c26-17-9-5-15(6-10-17)24(33)29-22-21(30-36-31-22)23-28-19-3-1-2-4-20(19)32(23)13-14-35-25(34)16-7-11-18(27)12-8-16/h1-12H,13-14H2,(H,29,31,33)

InChI Key

YSJAKWHKXOXQQE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CCOC(=O)C3=CC=C(C=C3)F)C4=NON=C4NC(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC(=O)C3=CC=C(C=C3)F)C4=NON=C4NC(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.